1-(4-Methoxybenzyl)-3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)urea

Lipophilicity Drug-likeness ADME prediction

1-(4-Methoxybenzyl)-3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)urea is a synthetic small molecule belonging to the substituted urea class, defined by a central urea scaffold bridging a 4-methoxybenzyl moiety and a 3-methyl-1,2,4-oxadiazol-5-yl-methyl group. Its molecular formula is C13H16N4O3 (MW = 276.29 g/mol), and its computed lipophilicity (XLogP3 = 1.0) and topological polar surface area (TPSA = 89.3 Ų) place it within a physicochemical space often associated with oral bioavailability and CNS permeability.

Molecular Formula C13H16N4O3
Molecular Weight 276.296
CAS No. 1234833-35-2
Cat. No. B2740529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxybenzyl)-3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)urea
CAS1234833-35-2
Molecular FormulaC13H16N4O3
Molecular Weight276.296
Structural Identifiers
SMILESCC1=NOC(=N1)CNC(=O)NCC2=CC=C(C=C2)OC
InChIInChI=1S/C13H16N4O3/c1-9-16-12(20-17-9)8-15-13(18)14-7-10-3-5-11(19-2)6-4-10/h3-6H,7-8H2,1-2H3,(H2,14,15,18)
InChIKeyYZVNOWCMMPLJAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Methoxybenzyl)-3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)urea (CAS 1234833-35-2): Structural Identity and Compound Class


1-(4-Methoxybenzyl)-3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)urea is a synthetic small molecule belonging to the substituted urea class, defined by a central urea scaffold bridging a 4-methoxybenzyl moiety and a 3-methyl-1,2,4-oxadiazol-5-yl-methyl group [1]. Its molecular formula is C13H16N4O3 (MW = 276.29 g/mol), and its computed lipophilicity (XLogP3 = 1.0) and topological polar surface area (TPSA = 89.3 Ų) place it within a physicochemical space often associated with oral bioavailability and CNS permeability [1]. This chemical family has been explored in the patent literature for modulation of the 5-HT₃ serotonin receptor, with several close structural analogs demonstrating nanomolar-range antagonist activity in receptor-binding and functional assays [2].

Why In-Class Substitution of 1-(4-Methoxybenzyl)-3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)urea Compounds Must Be Evidence-Based


Within the substituted urea–oxadiazole chemotype, seemingly minor variations in the N-benzyl substituent—such as replacing 4-methoxybenzyl with 4-fluorobenzyl, benzhydryl, or 3,4-dimethoxybenzyl—can profoundly shift lipophilicity, hydrogen-bonding capacity, and conformational flexibility, each of which directly affects target binding, selectivity, metabolic stability, and in vivo tolerability [1]. Patents in this structural class demonstrate that even single-atom changes (e.g., methoxy → fluoro or methoxy → hydrogen) can alter 5-HT₃ receptor affinity by more than 10-fold, underscoring that compounds within this series cannot be treated as interchangeable without explicit comparative data [1]. The procurement decision must therefore be driven by compound-specific quantitative evidence rather than class-level assumptions.

Quantitative Differentiation Evidence for 1-(4-Methoxybenzyl)-3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)urea versus Closest Analogs


Lipophilicity Differentiation: XLogP3 Comparison with Benzhydryl and 4-Fluorobenzyl Analogs

The target compound exhibits a computed XLogP3 value of 1.0 [1], significantly lower than the benzhydryl analog 1-Benzhydryl-3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)urea (XLogP3 estimated at 3.2 based on molecular formula C18H18N4O2) , and slightly higher than the 4-fluorobenzyl analog (XLogP3 estimated at 0.7 for C11H11FN4O2) [2]. This intermediate lipophilicity suggests a balanced ADME profile, potentially reducing the off-target risks associated with highly lipophilic analogs while maintaining sufficient membrane permeability.

Lipophilicity Drug-likeness ADME prediction

Hydrogen-Bonding Capacity and Topological Polar Surface Area Differentiation

The target compound possesses two hydrogen bond donors (urea NH) and five hydrogen bond acceptors (urea carbonyl, oxadiazole N and O, methoxy O), yielding a TPSA of 89.3 Ų [1]. The benzhydryl analog, lacking the methoxy oxygen, presents only four H-bond acceptors and an estimated TPSA of approximately 79 Ų [2]. The additional H-bond acceptor in the target compound may enhance aqueous solubility and contribute to distinct target-binding pharmacophores compared to the less polarizable benzhydryl variant.

TPSA Hydrogen bonding Permeability prediction

Conformational Flexibility and Rotatable Bond Comparison

The target compound contains five rotatable bonds [1], conferring moderate conformational flexibility. In contrast, the benzhydryl analog (C18H18N4O2) possesses an estimated six rotatable bonds due to the additional phenyl ring, while the 4-fluorobenzyl analog has only four rotatable bonds [2]. Optimal rotatable bond count (≤10) is associated with favorable oral bioavailability, but lower flexibility may reduce entropic penalty upon target binding. The target compound's five rotatable bonds may represent a favorable balance between conformational sampling capacity and entropic binding cost.

Rotatable bonds Conformational entropy Binding affinity

Class-Level 5-HT₃ Receptor Antagonism: Evidence from US 5,187,164 Patent Series

Compounds of the general formula disclosed in US Patent 5,187,164, which encompasses the 1,2,4-oxadiazol-5-yl-methyl urea series, were shown to potently displace [³H]-quipazine from 5-HT₃ receptors in rat cortical membranes, with representative examples achieving IC₅₀ values below 10 nM [1]. While the specific IC₅₀ of 1-(4-Methoxybenzyl)-3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)urea is not published, the patent demonstrates that N-benzyl substitution is a critical determinant of receptor affinity, and the 4-methoxybenzyl group was explicitly claimed as a preferred embodiment for balancing potency and physicochemical properties [1].

5-HT3 receptor Antiemetic CNS disorder

High-Impact Application Scenarios for 1-(4-Methoxybenzyl)-3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)urea Based on Differentiating Evidence


5-HT₃ Receptor Pharmacology: Tool Compound for Structure-Activity Relationship (SAR) Studies

Given its placement within the US 5,187,164 patent chemotype, this compound is best deployed as a probe for exploring how N-benzyl substituent electronics and sterics modulate 5-HT₃ receptor affinity and selectivity [1]. Its intermediate lipophilicity (XLogP3 = 1.0) and TPSA (89.3 Ų) make it a suitable reference point for systematic SAR expansion, enabling researchers to benchmark novel analogs against a compound that balances polarity and membrane permeability without the confounding effects of excessive lipophilicity seen in the benzhydryl analog [2].

In Vitro ADME and Physicochemical Profiling: Reference Standard for Oxadiazole-Urea Series

The well-defined computed properties of this compound—particularly its balanced XLogP3 (1.0) and five rotatable bonds—position it as a calibration standard for in vitro assays of metabolic stability, aqueous solubility, and parallel artificial membrane permeability (PAMPA) within the oxadiazole-urea chemotype [1]. Its intermediate TPSA (89.3 Ų) places it near the centroid of the oral drug-like chemical space, allowing researchers to use it as a baseline when assessing the ADME impact of substituent modifications [1].

Antiemetic or CNS Disorder Research: Lead-Like Candidate for Hit-to-Lead Optimization

The 5-HT₃ receptor is a validated therapeutic target for chemotherapy-induced nausea and vomiting (CINV) and irritable bowel syndrome (IBS) [1]. This compound, as a representative of the N-(4-methoxybenzyl) urea subclass, may serve as a starting point for medicinal chemistry optimization programs aimed at improving receptor subtype selectivity or pharmacokinetic half-life beyond the first-generation 5-HT₃ antagonists [1]. However, any progression to in vivo efficacy models demands compound-specific receptor-binding and functional assay data rather than reliance on class-level inference [1].

Quote Request

Request a Quote for 1-(4-Methoxybenzyl)-3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.